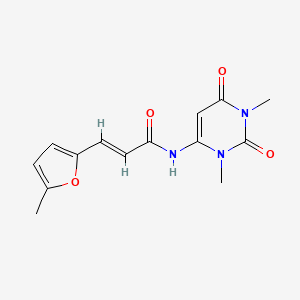![molecular formula C17H13NO6 B5849119 7-[(2-methoxy-5-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5849119.png)
7-[(2-methoxy-5-nitrobenzyl)oxy]-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(2-methoxy-5-nitrobenzyl)oxy]-2H-chromen-2-one, also known as MNBC, is a synthetic compound that belongs to the class of chromone derivatives. MNBC has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.
Mechanism of Action
The exact mechanism of action of 7-[(2-methoxy-5-nitrobenzyl)oxy]-2H-chromen-2-one is not fully understood, but it is believed to involve the modulation of various signaling pathways and the inhibition of certain enzymes. 7-[(2-methoxy-5-nitrobenzyl)oxy]-2H-chromen-2-one has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that plays a role in cognitive function. 7-[(2-methoxy-5-nitrobenzyl)oxy]-2H-chromen-2-one has also been reported to inhibit the activity of tyrosinase, an enzyme that is involved in the production of melanin, which is responsible for skin pigmentation.
Biochemical and Physiological Effects:
7-[(2-methoxy-5-nitrobenzyl)oxy]-2H-chromen-2-one has been shown to exhibit a variety of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer properties. 7-[(2-methoxy-5-nitrobenzyl)oxy]-2H-chromen-2-one has been reported to scavenge free radicals and inhibit lipid peroxidation, suggesting its potential as an antioxidant. 7-[(2-methoxy-5-nitrobenzyl)oxy]-2H-chromen-2-one has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, suggesting its potential as an anti-inflammatory agent. Furthermore, 7-[(2-methoxy-5-nitrobenzyl)oxy]-2H-chromen-2-one has been reported to induce apoptosis in cancer cells, suggesting its potential as an anti-cancer agent.
Advantages and Limitations for Lab Experiments
7-[(2-methoxy-5-nitrobenzyl)oxy]-2H-chromen-2-one has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. 7-[(2-methoxy-5-nitrobenzyl)oxy]-2H-chromen-2-one is also relatively inexpensive compared to other compounds used in scientific research. However, 7-[(2-methoxy-5-nitrobenzyl)oxy]-2H-chromen-2-one also has some limitations, including its limited availability and potential toxicity at high concentrations. Therefore, caution should be exercised when using 7-[(2-methoxy-5-nitrobenzyl)oxy]-2H-chromen-2-one in lab experiments.
Future Directions
There are several future directions for research on 7-[(2-methoxy-5-nitrobenzyl)oxy]-2H-chromen-2-one. One potential direction is to investigate the potential of 7-[(2-methoxy-5-nitrobenzyl)oxy]-2H-chromen-2-one as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another potential direction is to explore the mechanism of action of 7-[(2-methoxy-5-nitrobenzyl)oxy]-2H-chromen-2-one in more detail, particularly its interaction with various enzymes and signaling pathways. Additionally, further studies are needed to determine the optimal dosage and administration of 7-[(2-methoxy-5-nitrobenzyl)oxy]-2H-chromen-2-one for therapeutic purposes.
Synthesis Methods
7-[(2-methoxy-5-nitrobenzyl)oxy]-2H-chromen-2-one can be synthesized using various methods, including the condensation reaction between 2-hydroxyacetophenone and 5-nitro-2-methoxybenzaldehyde in the presence of acetic acid and glacial acetic acid. The resulting product is then subjected to cyclization using sodium hydroxide in ethanol to yield 7-[(2-methoxy-5-nitrobenzyl)oxy]-2H-chromen-2-one. Other methods for synthesizing 7-[(2-methoxy-5-nitrobenzyl)oxy]-2H-chromen-2-one have also been reported, including the use of different starting materials and catalysts.
Scientific Research Applications
7-[(2-methoxy-5-nitrobenzyl)oxy]-2H-chromen-2-one has been widely used in scientific research, particularly in the field of biochemistry and pharmacology. 7-[(2-methoxy-5-nitrobenzyl)oxy]-2H-chromen-2-one has been shown to exhibit a variety of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. 7-[(2-methoxy-5-nitrobenzyl)oxy]-2H-chromen-2-one has also been reported to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase, which are involved in various physiological processes. Furthermore, 7-[(2-methoxy-5-nitrobenzyl)oxy]-2H-chromen-2-one has been shown to modulate the expression of various genes and proteins, suggesting its potential as a therapeutic agent.
properties
IUPAC Name |
7-[(2-methoxy-5-nitrophenyl)methoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO6/c1-22-15-6-4-13(18(20)21)8-12(15)10-23-14-5-2-11-3-7-17(19)24-16(11)9-14/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSPCTGNOCXZCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])COC2=CC3=C(C=C2)C=CC(=O)O3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(aminosulfonyl)phenyl]-4-isopropylbenzamide](/img/structure/B5849041.png)
![[3-chloro-5-ethoxy-4-(2-naphthylmethoxy)phenyl]methanol](/img/structure/B5849049.png)

![3-[(4-isopropylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5849061.png)
![7-[(4-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5849063.png)
![1-(3-chlorophenyl)-4-[4-(dimethylamino)benzylidene]-3,5-pyrazolidinedione](/img/structure/B5849065.png)
![N-[2-(butyrylamino)phenyl]-2-chloro-4-methylbenzamide](/img/structure/B5849073.png)
![4-[(3-iodo-4,5-dimethoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5849075.png)


![5-(4-methoxyphenyl)-4-[4-(2-pyridinyl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B5849109.png)
![1-(4-nitrobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5849112.png)
![{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile](/img/structure/B5849115.png)
